Cas no 16928-03-3 (4-benzoyl-2-tert-butylphenol)

4-benzoyl-2-tert-butylphenol structure
4-benzoyl-2-tert-butylphenol structure
Product Name:4-benzoyl-2-tert-butylphenol
CAS No:16928-03-3
MF:C17H18O2
MW:254.323625087738
CID:1350401
PubChem ID:23051475
Update Time:2025-04-20

4-benzoyl-2-tert-butylphenol Chemical and Physical Properties

Names and Identifiers

    • Methanone, [3-(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl-
    • (3-tert-butyl-4-hydroxyphenyl)-phenylmethanone
    • 4-benzoyl-2-tert-butylphenol
    • 3-t-butyl-4-hydroxybenzophenone
    • UEAPCHXAHIUTLR-UHFFFAOYSA-N
    • 3-(1,1-Dimethylethyl)-4-hydroxybenzophenone
    • 16928-03-3
    • EN300-1276911
    • SCHEMBL10428264
    • AKOS019823848
    • (3-tert-Butyl-4-hydroxyphenyl)(phenyl)methanone
    • DTXSID60630064
    • Inchi: 1S/C17H18O2/c1-17(2,3)14-11-13(9-10-15(14)18)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
    • InChI Key: UEAPCHXAHIUTLR-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C(C2C=CC=CC=2)=O)C=C1C(C)(C)C

Computed Properties

  • Exact Mass: 254.13074
  • Monoisotopic Mass: 254.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

4-benzoyl-2-tert-butylphenol Pricemore >>

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